molecular formula C14H19NO2 B14332931 Benzamide, 2-formyl-N,N-bis(1-methylethyl)- CAS No. 103258-06-6

Benzamide, 2-formyl-N,N-bis(1-methylethyl)-

Cat. No.: B14332931
CAS No.: 103258-06-6
M. Wt: 233.31 g/mol
InChI Key: SEWMRRXXPFPRRD-UHFFFAOYSA-N
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Description

Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes a benzamide core with additional formyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- typically involves the reaction of benzamide with appropriate formylating and alkylating agents. One common method includes the formylation of benzamide using formic acid or formyl chloride, followed by alkylation with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-formyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl groups can undergo nucleophilic substitution reactions with reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Benzamide, 2-carboxy-N,N-bis(1-methylethyl)-

    Reduction: Benzamide, 2-hydroxymethyl-N,N-bis(1-methylethyl)-

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-formyl-N,N-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, lacking the formyl and isopropyl groups.

    N,N-Diisopropylbenzamide: Similar structure but without the formyl group.

    2-Formylbenzamide: Similar structure but without the isopropyl groups.

Uniqueness

Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is unique due to the presence of both formyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical reactivity and interactions with various molecular targets.

Properties

CAS No.

103258-06-6

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-formyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C14H19NO2/c1-10(2)15(11(3)4)14(17)13-8-6-5-7-12(13)9-16/h5-11H,1-4H3

InChI Key

SEWMRRXXPFPRRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C=O

Origin of Product

United States

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